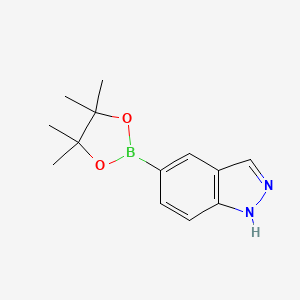

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPUUKLGWNGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590527 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862723-42-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Abstract

This technical guide provides an in-depth examination of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a critical building block in contemporary medicinal chemistry and drug discovery. The indazole boronic ester is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2][3] This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for the strategic selection of the iridium-catalyzed C-H borylation pathway. We will dissect the reaction mechanism, present a robust and validated experimental protocol, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Strategic Value of the Indazole Moiety

The 1H-indazole scaffold is a privileged heterocycle in pharmaceutical development, forming the core of numerous clinically significant agents, particularly in oncology. Its unique structure allows it to act as a versatile hinge-binding motif for various protein kinases, leading to potent and selective inhibition. Consequently, the ability to functionalize the indazole ring at specific positions is of paramount importance for generating novel drug candidates and exploring structure-activity relationships (SAR).

The title compound, this compound, serves as a pivotal precursor for introducing substituents at the C5 position of the indazole nucleus.[1] The pinacol boronic ester functionality is exceptionally well-suited for Suzuki-Miyaura cross-coupling, a powerful and widely adopted method for forming C-C bonds.[1][2][4] This reaction's tolerance for a broad range of functional groups makes it an indispensable tool in the synthetic chemist's arsenal.[1]

Synthetic Strategies: C-H Activation vs. Halogen-Metal Exchange

Two primary strategies dominate the synthesis of aryl boronic esters: the Miyaura borylation of an aryl halide and the direct C-H activation/borylation of the parent arene.

-

Miyaura Borylation: This traditional approach involves the palladium-catalyzed reaction of an aryl halide (e.g., 5-bromo-1H-indazole) with a diboron reagent. While effective, it necessitates the prior synthesis and purification of the halogenated indazole, adding steps and potentially lowering the overall yield.

-

Direct C-H Borylation: This modern, more atom-economical approach utilizes a transition metal catalyst, typically iridium, to directly convert a C-H bond into a C-B bond.[5] This method is highly attractive as it often requires milder conditions and avoids the synthesis of pre-functionalized starting materials.[6]

For the synthesis of this compound, the iridium-catalyzed C-H borylation of unprotected 1H-indazole is the superior strategy. The regioselectivity of this reaction is a key consideration. While C-H borylation of N-protected indazoles often shows a preference for the C3 position, the borylation of NH-free indazoles can be directed to other positions.[7][8] Research has shown that for many heterocycles, including indazole, borylation tends to occur at positions distal (far away) from the nitrogen atoms, which helps direct the reaction toward the C5 position.[9][10][11] This inherent electronic and steric guidance avoids the need for complex protecting group strategies.

Recommended Synthetic Protocol: Iridium-Catalyzed C-H Borylation

This section details a field-proven protocol for the direct C-H borylation of 1H-indazole. The method is selected for its high efficiency, regioselectivity, and operational simplicity.

Principle and Rationale

The reaction is catalyzed by an active Iridium(III) species generated in situ. The catalytic cycle, extensively studied by Hartwig, Miyaura, and others, is believed to involve an Ir(III)-Ir(V) cycle.[5]

Causality Behind Component Selection:

-

Iridium Pre-catalyst ([Ir(cod)OMe]₂): This is a stable, commercially available Ir(I) precursor that is readily converted to the active catalyst under the reaction conditions.[10]

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy): The ligand is crucial for stabilizing the iridium center and modulating its reactivity and selectivity. The bulky tert-butyl groups on the bipyridine ligand enhance catalyst stability and favor the sterically most accessible C-H bonds, which in the case of 1H-indazole, directs borylation away from the heterocyclic ring.[6][11]

-

Boron Source (Bis(pinacolato)diboron, B₂pin₂): B₂pin₂ is the most common boron source for these reactions. It is a stable solid that is easy to handle and serves to both borylate the substrate and regenerate the catalyst.[11]

-

Solvent (e.g., Tetrahydrofuran, THF): A non-protic solvent is required. THF is an excellent choice due to its ability to dissolve the reagents and its appropriate boiling point for reactions that may require moderate heating.

Experimental Workflow

The overall process is a straightforward, single-step synthesis followed by standard workup and purification.

Caption: Synthetic workflow for iridium-catalyzed C-H borylation.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 1H-Indazole | 118.14 | 1.00 g | 8.46 mmol | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 2.58 g | 10.16 mmol | 1.2 |

| [Ir(cod)OMe]₂ | 662.7 | 112 mg | 0.17 mmol | 0.02 |

| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.41 | 91 mg | 0.34 mmol | 0.04 |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indazole (1.00 g, 8.46 mmol), Bis(pinacolato)diboron (2.58 g, 10.16 mmol), [Ir(cod)OMe]₂ (112 mg, 0.17 mmol), and dtbpy (91 mg, 0.34 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous tetrahydrofuran (40 mL) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Filtration: Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate (2 x 20 mL) to ensure all product is collected.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

-

Characterization: The pure fractions, identified by TLC, are combined and concentrated to yield this compound as an off-white to light yellow powder.[1] The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | - Inactive catalyst- Insufficient reaction time/temp- Poor quality reagents/solvent | - Use fresh, high-purity [Ir(cod)OMe]₂.- Ensure the solvent is truly anhydrous.- Increase reaction time or slightly elevate temperature (e.g., to 90 °C). |

| Poor Regioselectivity | - Incorrect ligand- Reaction temperature too high | - Confirm the use of a sterically demanding ligand like dtbpy.- Avoid excessive heating, which can sometimes erode selectivity. |

| N-Borylation Side Product | - The N-H bond of indazole is acidic and can react with B₂pin₂. | - This is often a minor pathway. The N-Bpin bond is typically labile and can be cleaved during aqueous workup or silica gel chromatography. |

| Difficult Purification | - Co-elution of product with B₂pin₂-derived impurities. | - After the reaction, a gentle aqueous wash (e.g., with saturated NH₄Cl) can sometimes help remove some boron impurities before chromatography. |

Safety Considerations

-

Reagents: Organometallic iridium complexes and boronic esters should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or from a solvent purification system.

-

Reaction: The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The iridium-catalyzed C-H borylation of 1H-indazole is a powerful and efficient method for the synthesis of this compound. This direct functionalization strategy offers significant advantages in terms of atom economy and step efficiency over traditional cross-coupling approaches that require pre-halogenated substrates. By understanding the underlying principles of catalyst and ligand selection, and by following a robust experimental protocol, researchers can reliably access this invaluable building block for application in drug discovery and complex molecule synthesis.

References

-

Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [Link]

-

Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

-

Proposed mechanism for the iridium catalyzed C−H borylation. ResearchGate. [Link]

-

Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. PubMed. [Link]

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. National Institutes of Health (NIH). [Link]

-

Recent Advances on Regioselective C−H Borylation of Indoles. ResearchGate. [Link]

-

Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

-

Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Institutes of Health (NIH). [Link]

-

IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

-

Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. PubMed. [Link]

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]

-

Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Semantic Scholar. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

-

1H-Indazole-5-boronic acid. J&K Scientific LLC. [Link]

-

1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Strategic Importance of Indazole Derivatives in Chemical Research: A Look at 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Indazole-5-boronic acid pinacol ester: Properties, Synthesis, and Applications

Foreword: The Strategic Value of the Indazole Nucleus in Modern Chemistry

The indazole scaffold is a privileged heterocyclic motif in contemporary drug discovery, materials science, and agrochemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a cornerstone for the development of novel bioactive compounds and functional materials. The strategic introduction of functional groups onto the indazole ring is paramount for modulating the physicochemical and biological properties of the resulting molecules. Among the array of synthetic tools available, organoboron reagents, particularly boronic acid pinacol esters, have emerged as indispensable building blocks.

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid pinacol ester, a versatile and highly valuable intermediate. We will delve into its fundamental properties, provide detailed experimental protocols for its synthesis and application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and explore its diverse applications, offering a holistic perspective for researchers, scientists, and drug development professionals.

Core Properties of 1H-Indazole-5-boronic acid pinacol ester

1H-Indazole-5-boronic acid pinacol ester is an off-white to light yellow crystalline powder that has gained widespread adoption in organic synthesis due to its enhanced stability and ease of handling compared to its corresponding free boronic acid. The pinacol protecting group shields the Lewis acidic boron center, mitigating common decomposition pathways such as dehydration to form boroxines and protodeboronation.[1] This improved stability translates to a longer shelf-life and greater reproducibility in synthetic protocols.

Below is a summary of the key physicochemical properties for both the unprotected and the commonly used N-Boc protected variant.

| Property | 1H-Indazole-5-boronic acid pinacol ester | 1-Boc-1H-indazole-5-boronic acid pinacol ester |

| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | tert-Butyl this compound-1-carboxylate |

| CAS Number | 862723-42-0[2][3] | 864771-44-8[4] |

| Molecular Formula | C₁₃H₁₇BN₂O₂[2][3] | C₁₈H₂₅BN₂O₄[4][5] |

| Molecular Weight | 244.10 g/mol [2][3] | 344.22 g/mol [4] |

| Appearance | Off-white to light yellow powder[3] | Beige to brownish powder or solid[4] |

| Purity | ≥ 95% (HPLC)[3] | ≥ 95%[4] |

| Storage Conditions | Store at ≤ -4 °C[3] | Store at 0 - 8 °C[4] |

| Boiling Point | 404.1 ± 18.0 °C[6] | Not available |

| Density | 1.15 ± 0.1 g/cm³[6] | Not available |

Solubility Profile: While quantitative solubility data for 1H-Indazole-5-boronic acid pinacol ester is not extensively published, it is known to be soluble in a range of common organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and dichloromethane (DCM). Generally, pinacol esters exhibit significantly better solubility in organic solvents compared to their parent boronic acids.[7][8]

Synthesis of 1H-Indazole-5-boronic acid pinacol ester

The most common and efficient method for the synthesis of aryl boronic esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Below is a representative, detailed protocol for the synthesis of 1H-Indazole-5-boronic acid pinacol ester from the readily available starting material, 5-bromo-1H-indazole.

Experimental Protocol: Miyaura Borylation

Reaction Scheme:

Materials:

-

5-Bromo-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add 5-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Subsequently, add Pd(dppf)Cl₂ (0.03 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1H-Indazole-5-boronic acid pinacol ester as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

-

Anhydrous Solvent: While some Suzuki-Miyaura couplings tolerate water, the Miyaura borylation is best performed under anhydrous conditions to prevent hydrolysis of the diboron reagent and the product boronic ester.

-

Base: Potassium acetate serves as a mild base, which is sufficient to facilitate the catalytic cycle without promoting side reactions that can occur with stronger bases.

-

Catalyst System: The Pd(dppf)Cl₂ catalyst is a robust and efficient pre-catalyst for this type of transformation, known for its high activity and broad functional group tolerance.

Characterization

Accurate characterization of 1H-Indazole-5-boronic acid pinacol ester is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

~10.0-10.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring. The chemical shift can be variable and the peak may be broad due to proton exchange.

-

~8.3-8.4 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the indazole ring.

-

~8.1-8.2 ppm (s, 1H): A singlet corresponding to the proton at the C3 position of the indazole ring.

-

~7.7-7.8 ppm (d, 1H): A doublet for the proton at the C6 position, coupled to the C7 proton.

-

~7.4-7.5 ppm (d, 1H): A doublet for the proton at the C7 position, coupled to the C6 proton.

-

~1.3-1.4 ppm (s, 12H): A sharp singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.

Expected ¹³C NMR Data (101 MHz, CDCl₃):

-

~140-142 ppm: C7a of the indazole ring.

-

~135-137 ppm: C3 of the indazole ring.

-

~128-130 ppm: C6 of the indazole ring.

-

~125-127 ppm: C4 of the indazole ring.

-

~120-122 ppm: C3a of the indazole ring.

-

~110-112 ppm: C7 of the indazole ring.

-

~83-84 ppm: The two quaternary carbons of the pinacol ester attached to oxygen.

-

~24-25 ppm: The four methyl carbons of the pinacol ester.

-

The carbon attached to the boron (C5) may not be observed or may appear as a very broad signal due to quadrupolar relaxation.

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 245.15

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of 1H-Indazole-5-boronic acid pinacol ester is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[12]

-

Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base, which forms a more nucleophilic "ate" complex.[11][13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Materials:

-

1H-Indazole-5-boronic acid pinacol ester

-

An aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M aqueous sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane or a Toluene/Ethanol/Water solvent mixture

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1H-Indazole-5-boronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous sodium carbonate solution. The solvent system should be thoroughly degassed prior to use.

-

Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Self-Validating System in Protocol Design: The success of a Suzuki-Miyaura coupling is contingent on the careful control of several parameters. The use of a pre-catalyst like Pd(PPh₃)₄ ensures a reliable source of the active Pd(0) species. The biphasic solvent system with a carbonate base is a well-established and robust condition that facilitates both the dissolution of the organic reagents and the activation of the boronic ester in the aqueous phase. Monitoring by TLC or LC-MS provides in-process validation of the reaction's progress, allowing for adjustments to reaction time if necessary.

Diverse Applications in Research and Development

The ability to readily introduce the indazole moiety makes 1H-Indazole-5-boronic acid pinacol ester a valuable building block across several scientific disciplines.

-

Pharmaceutical Development: The indazole core is present in numerous approved drugs and clinical candidates, particularly in oncology. This reagent allows for the synthesis of libraries of indazole-containing compounds for screening against various biological targets, such as protein kinases. Its use has been pivotal in the development of novel anti-cancer and anti-inflammatory agents.[9][14]

-

Agrochemical Synthesis: The biological activity of the indazole scaffold extends to crop protection. 1H-Indazole-5-boronic acid pinacol ester is used to synthesize novel herbicides, fungicides, and insecticides with potentially improved efficacy and novel modes of action.[10]

-

Materials Science: The rigid, aromatic structure of the indazole nucleus can be incorporated into polymers and organic electronic materials. This building block enables the synthesis of conjugated materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Bioconjugation and Chemical Biology: The boronic ester functionality can be used in bioconjugation strategies, for example, in the development of fluorescent probes and sensors for detecting biologically relevant molecules.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1H-Indazole-5-boronic acid pinacol ester.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as per the recommended storage conditions to maintain its stability and purity.[3]

Conclusion

1H-Indazole-5-boronic acid pinacol ester stands out as a robust and versatile synthetic intermediate. Its enhanced stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the efficient construction of complex molecules containing the privileged indazole scaffold. For researchers and developers in the pharmaceutical, agrochemical, and materials science sectors, a thorough understanding of the properties and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential, accelerating innovation and discovery.

References

-

The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. ResearchGate. Available at: [Link]

-

1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. MDPI. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. National Institutes of Health. Available at: [Link]

-

1H-INDAZOLE-5-BORONIC ACID PINACOL ESTER at ₹ 300/kg - IndiaMART. IndiaMART. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H-Indazole-5-boronic acid pinacol ester 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Boc-1H-indazole-5-boronic acid pinacol ester [cymitquimica.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Read High-Impact Highlights from Organic Letters [axial.acs.org]

- 8. 1H-Indazole-7-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 9. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1H NMR spectrum [chemicalbook.com]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C15H19BN2O3 | CID 45786354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2H-Indazole synthesis [organic-chemistry.org]

The BRAF Inhibitor Dabrafenib: A Technical Guide to Characterization and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Core Driver of Melanoma

In the landscape of targeted oncology, Dabrafenib (GSK2118436) has emerged as a cornerstone therapy for cancers driven by mutations in the BRAF gene.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[1][2] In approximately 50% of metastatic melanomas, a specific point mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor proliferation.[1][2] Dabrafenib is a potent and selective ATP-competitive inhibitor of this mutated BRAF kinase, offering a targeted approach to disrupt this oncogenic signaling cascade.[3][4] This technical guide provides an in-depth characterization of Dabrafenib, from its molecular mechanism of action to preclinical evaluation workflows and the critical challenge of acquired resistance.

Physicochemical and Pharmacokinetic Profile of Dabrafenib

A thorough understanding of a compound's properties is fundamental to its development and application. Dabrafenib's characteristics are summarized below.

| Property | Value | Source |

| Chemical Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1] |

| CAS Number | 1195765-45-7 (free base) | [1] |

| Molecular Formula | C23H20F3N5O2S2 | [1][5] |

| Molecular Weight | 519.56 g/mol | [1][5] |

| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [5][6] |

| Bioavailability | 95% | [7][8] |

| Time to Peak | 2 hours | [9] |

| Protein Binding | 99.7% | [9] |

| Metabolism | Primarily by CYP2C8 and CYP3A4 to active (hydroxy-dabrafenib) and inactive metabolites | [9] |

| Elimination | 71% in feces, 23% in urine | [9] |

| Half-life | 5.2 to 8 hours | [9] |

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively targeting mutated forms of the BRAF kinase.[9] In its wild-type state, the RAS/RAF/MEK/ERK pathway is a tightly regulated cascade that transduces extracellular signals to the nucleus to control cell proliferation and survival. However, in BRAF-mutant cancers, the kinase is constitutively active, leading to persistent downstream signaling.

Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of the BRAF kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[10] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, the final kinases in the cascade. The ultimate result is a halt in the aberrant signaling, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4][10]

Figure 1: Mechanism of action of Dabrafenib on the MAPK signaling pathway.

Dabrafenib exhibits remarkable selectivity for mutant BRAF, particularly V600E, V600K, and V600D, over wild-type BRAF and other kinases.[5][9][11] This selectivity is crucial for its therapeutic window, minimizing off-target effects.

| Kinase | IC50 (nM) |

| B-Raf (V600E) | 0.6 - 0.7 |

| B-Raf (V600K) | 0.5 |

| B-Raf (V600D) | 1.9 |

| B-Raf (wild-type) | 3.2 - 5.2 |

| C-Raf | 5.0 - 6.3 |

| ALK5 | <100* |

| SIK2 | <100 |

Note: While a binding assay showed an IC50 <100 nM for ALK5, cell-based assays indicated a lack of ALK5 inhibition.[3][12]

Preclinical Characterization: Experimental Workflows

The preclinical evaluation of Dabrafenib involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Assays

1. Kinase Activity Assay: This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of BRAF. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.

-

Protocol Outline:

-

Prepare a dilution series of Dabrafenib.

-

In a microplate, combine the diluted Dabrafenib, a europium-labeled anti-tag antibody bound to the BRAF kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Incubate for 1 hour at room temperature.

-

Measure the FRET signal. A decrease in FRET corresponds to the displacement of the tracer by Dabrafenib.

-

Calculate IC50 values from the dose-response curve.[13]

-

2. Cell Proliferation Assay: This assay assesses the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines. The MTT or CyQUANT assays are commonly used.

-

Protocol Outline (for A375 cell line):

-

Seed A375 cells (a human melanoma cell line with the BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of Dabrafenib concentrations for 72-120 hours.

-

Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance.

-

Plot absorbance against Dabrafenib concentration to determine the IC50 value for growth inhibition.[12][14][15][16]

-

3. Western Blot Analysis of MAPK Pathway Modulation: This technique is used to confirm that Dabrafenib inhibits the intended signaling pathway within the cell.

-

Protocol Outline:

-

Treat BRAF V600E mutant cells (e.g., A375P) with Dabrafenib for a specified time (e.g., 1 hour).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK.

-

Use secondary antibodies conjugated to a detection system (e.g., HRP) and visualize the protein bands. A decrease in the phosphorylated forms of MEK and ERK indicates pathway inhibition.[3][4]

-

Figure 2: A typical preclinical experimental workflow for characterizing Dabrafenib.

In Vivo Studies

In vivo studies are crucial for evaluating the efficacy and pharmacodynamics of Dabrafenib in a whole-organism context.

-

Xenograft Models: Human melanoma cells with the BRAF V600E mutation (e.g., A375P or Colo 205) are implanted into immunocompromised mice.[10][17]

-

Efficacy Assessment: Once tumors are established, mice are treated with orally administered Dabrafenib. Tumor growth is monitored over time and compared to a vehicle-treated control group. Dose-dependent tumor growth inhibition and even regression are key endpoints.[4][17]

-

Pharmacodynamic Analysis: Tumor samples are collected at various time points after treatment to assess the in vivo inhibition of the MAPK pathway via immunohistochemistry or western blotting for phosphorylated ERK.[10][17]

The Challenge of Acquired Resistance

Despite the initial high response rates to Dabrafenib, acquired resistance is a significant clinical challenge, with most patients eventually progressing.[18] Resistance mechanisms can be broadly categorized into those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation:

-

NRAS Mutations: Activating mutations in NRAS (e.g., Q61K) can reactivate the MAPK pathway downstream of BRAF, bypassing the inhibitory effect of Dabrafenib.[9][19][20]

-

MEK1/2 Mutations: Mutations in MEK1 or MEK2 can render them resistant to upstream signaling or alter their conformation, preventing effective inhibition.[2][19]

-

BRAF Amplification or Splicing: Increased copy numbers of the mutant BRAF gene or the expression of splice variants that lack the drug-binding domain can overcome the effects of Dabrafenib.[18][19]

Activation of Alternative Pathways:

-

PI3K/Akt Pathway Activation: The activation of the PI3K/Akt/mTOR pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide an alternative survival signal for cancer cells, making them less dependent on the MAPK pathway.[7][8][15][21][22]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as PDGFRβ or EGFR, can activate both the MAPK and PI3K/Akt pathways, leading to resistance.[18][22]

Figure 3: Major mechanisms of acquired resistance to Dabrafenib.

Combination Therapy: A Strategy to Overcome Resistance

To combat acquired resistance, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[21] This dual blockade of the MAPK pathway at two different points can delay the onset of resistance and improve progression-free and overall survival compared to Dabrafenib monotherapy.[1][21] The combination has become a standard of care for patients with BRAF V600-mutant melanoma.[20]

Conclusion

Dabrafenib represents a significant advancement in the treatment of BRAF-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into substantial clinical benefits for patients. A comprehensive understanding of its mechanism of action, pharmacokinetic properties, and the molecular basis of resistance is essential for its optimal use and the development of next-generation therapeutic strategies. The continued investigation into combination therapies and the dynamic interplay of signaling pathways in resistant tumors will be critical in further improving outcomes for patients with BRAF-driven malignancies.

References

- The PIK3CA H1047R Mutation Confers Resistance to BRAF and MEK Inhibitors in A375 Melanoma Cells through the Cross-Activation of MAPK and PI3K–Akt P

- A Comparative Selectivity Profile of Anticancer Agent 3 (Dabrafenib) and Other Signal Transduction Inhibitors. Benchchem.

- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central.

- Targeting the PI3K/AKT/mTOR pathway overcomes the stimulating effect of dabrafenib on the invasive behavior of melanoma cells with acquired resistance to the BRAF inhibitor.

- Clinical Implications of Acquired BRAF Inhibitors Resistance in Melanoma. MDPI.

- Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mut

- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. MDPI.

- Drug Monographs: Dabrafenib and Trametinib. PMC - PubMed Central.

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. PubMed.

- Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. BMC Cancer.

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. The University of Manchester.

- Dabrafenib and its use in the treatment of metast

- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combin

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central.

- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology.

- LanthaScreen Eu kinase binding assay for BRAF Overview. Thermo Fisher Scientific.

- Phenotype characterization of human melanoma cells resistant to dabrafenib. PMC - NIH.

- Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal.

- Resistant mechanisms to BRAF inhibitors in melanoma. AME Publishing Company.

- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. PMC - NIH.

- Dabrafenib (GSK2118436) (#91942) Datasheet With Images. Cell Signaling Technology.

- Resistance to RAF inhibitors revisited. PMC - NIH.

- BRAF (WT) Kinase Assay Kit. BPS Bioscience.

- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combin

- IC50 values of BRAFV600 mutated melanoma cells after exposure to single...

- Dabrafenib (GSK2118436) (#91942). Cell Signaling Technology.

- The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals.

- (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions.

- Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. Clinical Trials.

- The MAPK (ERK)

- Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK P

- Making Sense of MEK1 Mutations in Intrinsic and Acquired BRAF Inhibitor Resistance. Cancer Discovery.

- Dabrafenib for treatment of BRAF-mutant melanoma. PMC - PubMed Central.

Sources

- 1. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MEK1 mutations confer resistance to MEK and B-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/AKT/mTOR pathway overcomes the stimulating effect of dabrafenib on the invasive behavior of melanoma cells with acquired resistance to the BRAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 10. Cell viability assay [bio-protocol.org]

- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Many Distinct Ways Lead to Drug Resistance in BRAF- and NRAS-Mutated Melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.amegroups.cn [cdn.amegroups.cn]

- 18. mdpi.com [mdpi.com]

- 19. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]

- 20. The PIK3CA H1047R Mutation Confers Resistance to BRAF and MEK Inhibitors in A375 Melanoma Cells through the Cross-Activation of MAPK and PI3K–Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Indazole Boronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of 5-indazole boronic acid pinacol ester, a versatile heterocyclic building block pivotal in contemporary drug discovery and organic synthesis. We will delve into its molecular architecture, spectroscopic signature, and field-proven applications, offering insights grounded in established scientific principles and experimental validation.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole scaffold is a privileged bicyclic heteroaromatic system that is isosteric to indole. This structural feature allows it to mimic the biological interactions of indole-containing natural products, making it a cornerstone in medicinal chemistry.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indazole core is therefore a critical endeavor in the development of novel therapeutics.

5-Indazole boronic acid pinacol ester has emerged as a key intermediate for this purpose. The boronic acid pinacol ester moiety serves as a stable, versatile handle for introducing a diverse range of substituents at the 5-position of the indazole ring through robust and efficient cross-coupling reactions.[2][3] This guide will elucidate the fundamental properties of this compound and showcase its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-indazole boronic acid pinacol ester consists of a bicyclic indazole core linked at the 5-position to a pinacolato boronic ester group. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and facilitating its isolation, purification, and storage.[2][3]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇BN₂O₂ | [2][4] |

| Molecular Weight | 244.10 g/mol | [2][4] |

| Appearance | Off-white to light yellow powder | [2] |

| CAS Number | 862723-42-0 | [2] |

| Storage Conditions | Store at ≤ -4 °C | [2] |

Synthesis and Characterization

The synthesis of 5-indazole boronic acid pinacol ester is typically achieved through a two-step sequence starting from the commercially available 5-amino-1H-indazole. The first step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. The resulting 5-iodo-1H-indazole then undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to yield the final product.

Experimental Protocol: Synthesis of 5-Indazole Boronic Acid Pinacol Ester

Step 1: Synthesis of 5-Iodo-1H-indazole

A detailed protocol for the synthesis of 5-iodo-1H-indazole from 5-amino-1H-indazole is as follows:

-

To a solution of 1H-indazol-5-amine in hydrochloric acid at 0 °C, a solution of sodium nitrite in water is added dropwise.

-

The resulting diazonium salt solution is then slowly added to a solution of potassium iodide in water at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 5-iodo-1H-indazole.

Step 2: Miyaura Borylation of 5-Iodo-1H-indazole

The following is a representative protocol for the palladium-catalyzed borylation:

-

In a reaction vessel, 5-iodo-1H-indazole, bis(pinacolato)diboron, and a base such as potassium acetate are combined.

-

A suitable solvent, typically 1,4-dioxane or dimethylformamide (DMF), is added.

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst, such as Pd(dppf)Cl₂, is added, and the mixture is heated to 80-100 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford 5-indazole boronic acid pinacol ester.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole ring protons and a prominent singlet for the twelve equivalent methyl protons of the pinacol group around 1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the indazole core and the pinacol group. The carbon atom attached to the boron will have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (244.10 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, and B-O stretching.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 5-indazole boronic acid pinacol ester lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 5-position of the indazole and a wide variety of aryl, heteroaryl, or vinyl halides and triflates. This capability is instrumental in the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurobiology.[5]

The indazole moiety, when incorporated into larger molecules, can modulate their pharmacological properties. For instance, derivatives of indazole have been investigated as kinase inhibitors, which are a critical class of anti-cancer agents. The ability to systematically modify the substituent at the 5-position using 5-indazole boronic acid pinacol ester allows for the fine-tuning of a compound's binding affinity, selectivity, and pharmacokinetic profile.

Conclusion

5-Indazole boronic acid pinacol ester is a high-value chemical intermediate that provides a reliable and efficient gateway to a vast chemical space of functionalized indazole derivatives. Its stability, reactivity, and versatility in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective utilization in the design and synthesis of next-generation therapeutics and functional materials.

References

- JEOL. (2007).

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

- Leonardi, M., et al. (2021).

-

Indagoo. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-(4,4,5,5-tetramethyl-[1][2][6]dioxaborolan-2-yl)-1H-indazole. Retrieved from [https://www.jk-scientific.com/4-(4,4,5,5-tetramethyl-[1][2][6]dioxaborolan-2-yl)-1H-indazole-885618-33-7.html]([Link]1][2][6]dioxaborolan-2-yl)-1H-indazole-885618-33-7.html)

- ResearchGate. (n.d.). Fig. 1 1H-NMR analysis of the reaction mixtures of boronic esters 1a-d....

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). PMC. [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved from [Link]

Sources

Foreword: The Role of Spectroscopic Integrity in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(pinacolboranyl)-1H-indazole

In the landscape of contemporary drug development and materials science, the precise structural elucidation of molecular intermediates is not merely a procedural step but the bedrock of innovation. 5-(pinacolboranyl)-1H-indazole stands as a pivotal building block, particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex, biologically active molecules.[1][2] Its indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and therapeutic agents.[2] The pinacolboranyl group, a stable and versatile boronic acid ester, provides the synthetic handle for these critical transformations.

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—used to verify the identity, purity, and structure of 5-(pinacolboranyl)-1H-indazole. As a Senior Application Scientist, my objective is not to present a simple list of data points, but to illuminate the causality behind the spectral features and to describe the robust, self-validating protocols required to generate this data with high fidelity. This document is designed for the practicing researcher who understands that meticulous characterization is inseparable from successful synthesis.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 5-(pinacolboranyl)-1H-indazole that dictate its spectral signature are:

-

The Indazole Ring System : A bicyclic aromatic heteroatom system with distinct electronic environments for each proton and carbon.

-

The N-H Proton : A labile proton whose signal in ¹H NMR is sensitive to solvent, concentration, and temperature.

-

The Pinacolboranyl Group : A bulky, sterically demanding group with twelve equivalent methyl protons and a characteristic B-O bond.

Below is a diagram of the molecular structure with systematic numbering used for subsequent NMR assignments.

Caption: Molecular structure of 5-(pinacolboranyl)-1H-indazole with atom numbering.

The following sections detail the expected spectral output from primary analytical techniques and the rigorous protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the carbon skeleton and proton environments.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a unique fingerprint. The key diagnostic signals are the downfield aromatic protons, whose splitting patterns reveal their connectivity, the broad singlet for the N-H proton, and the highly shielded, intense singlet for the twelve equivalent methyl protons of the pinacol group. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its hydrogen-bond accepting nature helps to resolve the N-H proton, which might otherwise exchange too rapidly or be too broad to observe in a less polar solvent like CDCl₃.

Summarized ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.2 | br s | 1H | NH -1 | Acidic proton, broad due to quadrupolar coupling and exchange. Shift is highly solvent-dependent. |

| ~8.25 | s | 1H | CH -4 | Singlet due to minimal coupling with adjacent protons, deshielded by proximity to the boron substituent. |

| ~8.10 | s | 1H | CH -3 | Typically a singlet in the indazole ring. |

| ~7.65 | d | 1H | CH -7 | Doublet, coupled to H-6. |

| ~7.55 | d | 1H | CH -6 | Doublet, coupled to H-7. |

| 1.30 | s | 12H | -C(CH₃ )₄ | Twelve equivalent protons of the two gem-dimethyl groups on the pinacol ester, appearing as a sharp, intense singlet. |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

This protocol ensures reproducibility and accuracy, forming a self-validating system.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(pinacolboranyl)-1H-indazole and dissolve it in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of variable temperature control.

-

Tuning and Shimming: Tune and match the probe to the sample. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 5 seconds. This longer delay is crucial for accurate integration, especially for the slowly relaxing quadrupolar-coupled boron-adjacent nuclei.

-

Number of Scans (NS): 16-32 scans to achieve an excellent signal-to-noise ratio.

-

Spectral Width (SW): 0-16 ppm.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C{¹H} NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Key features include the aromatic carbons of the indazole ring, the quaternary carbons of the pinacol group, and the highly shielded methyl carbons. The carbon atom directly attached to boron (C-5) is of particular interest. Its signal may be broadened due to quadrupolar relaxation of the adjacent ¹¹B nucleus, and its chemical shift is a key indicator of successful borylation.

Summarized ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~141.0 | C -7a | Quaternary indazole carbon. |

| ~135.0 | C -3 | Indazole methine carbon. |

| ~128.0 | C -4 | Indazole methine carbon. |

| ~125.0 | C -6 | Indazole methine carbon. |

| ~120.0 | C -3a | Quaternary indazole carbon. |

| ~110.0 | C -7 | Indazole methine carbon. |

| ~83.5 | C -(CH₃)₂ | Quaternary carbons of the pinacolboranyl group. |

| ~24.8 | -C(C H₃)₄ | Methyl carbons of the pinacolboranyl group. |

| Not observed or very broad | C -5 | Carbon attached to boron; signal is often difficult to observe due to quadrupolar broadening. |

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

-

Sample and Instrument Setup: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): 0-220 ppm.

-

-

Processing: Apply an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum's trustworthiness comes from the highly characteristic frequencies of specific bond vibrations. For this molecule, we expect to see clear absorptions for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the crucial B-O bond of the pinacol ester.

Summarized IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Strong | C-H Stretch | Aliphatic C-H (Pinacol) |

| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1380-1350 | Strong | B-O Stretch | Boronate Ester |

| 1145 | Strong | C-O Stretch | Boronate Ester |

Experimental Protocol: Solid-State ATR-IR

This method is fast, requires minimal sample preparation, and is highly reproducible.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (~1-2 mg) of the solid 5-(pinacolboranyl)-1H-indazole powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.

Mass Spectrometry (MS)

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is the most definitive evidence for a compound's elemental composition. For 5-(pinacolboranyl)-1H-indazole (C₁₃H₁₇BN₂O₂), the expected monoisotopic mass can be calculated with high precision.

-

Calculated Exact Mass: 244.1387 g/mol

Expected Fragmentation: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: 245.1465 m/z

Experimental Protocol: ESI-HRMS Analysis

The following workflow ensures the generation of authoritative and verifiable mass data.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and potent antitumor properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, underscoring its significance in the development of modern therapeutics.[3][5][6]

This guide provides a comprehensive exploration of the core physical and chemical properties of indazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this versatile class of compounds. We will delve into the structural nuances, reactivity, and analytical characterization of indazoles, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior.

I. Structural Features and Tautomerism: The Key to Indazole's Versatility

The indazole ring system can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7] The position of the proton on the nitrogen atoms significantly influences the molecule's electronic distribution, reactivity, and biological interactions.

The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[3][6] This stability is attributed to its benzenoid character, which imparts greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[8] The energy difference between the 1H and 2H tautomers is approximately 2.3 kcal/mol.[7]

Expert Insight:

The tautomeric preference is not merely an academic curiosity; it has profound implications for synthesis and biological activity. The regioselectivity of N-alkylation and other substitution reactions is directly influenced by the tautomeric equilibrium. Furthermore, the ability of the indazole core to act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets, is dictated by the position of the N-H proton.

II. Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of indazole derivatives is paramount for their successful application in drug discovery, influencing everything from solubility and permeability to metabolic stability.

Acidity and Basicity

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[9] The pKa values for these equilibria are approximately 1.04 for the indazolium/indazole pair and 13.86 for the indazole/indazolate pair.[9][10] 2H-Indazole derivatives are generally stronger bases than their 1H-counterparts.[11]

Solubility and Lipophilicity

The solubility and lipophilicity (logP) of indazole derivatives are highly dependent on the nature and position of their substituents. The introduction of polar functional groups, such as carboxylic acids or hydroxyls, can enhance aqueous solubility, a critical factor for bioavailability.[12] Conversely, the addition of lipophilic moieties can increase membrane permeability. The strategic placement of substituents allows for the fine-tuning of these properties to optimize the pharmacokinetic profile of a drug candidate.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between N-1 and N-2 isomers.[8][13]

-

¹H NMR: The chemical shift of the C3-H proton is a key diagnostic marker. In 1H-indazoles, this proton typically resonates further downfield compared to the corresponding proton in 2H-indazoles.[8]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are also indicative of the substitution pattern.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups within the molecule. The N-H stretching frequency in the IR spectrum can provide information about hydrogen bonding interactions.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of indazole derivatives.[16][17] Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can aid in structural identification.[18]

III. Chemical Properties and Reactivity: A Synthetic Chemist's Perspective

The reactivity of the indazole ring is a reflection of its heteroaromatic nature. It can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Substitution

Indazoles readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[11] The position of substitution is influenced by the reaction conditions and the nature of the substituents already present on the ring.

N-Substitution Reactions

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated, acylated, or arylated.[19] The ratio of N-1 to N-2 substitution is dependent on several factors, including the nature of the electrophile, the base used, and the solvent.[13]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have become powerful tools for the functionalization of the indazole core.[1][19] These reactions allow for the introduction of a wide range of substituents at specific positions, facilitating the synthesis of diverse libraries of compounds for biological screening.

IV. Synthesis of Indazole Derivatives: Key Methodologies

A variety of synthetic routes have been developed for the construction of the indazole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

-

From o-Toluidine: Diazotization of o-toluidine followed by ring closure is a traditional method for the synthesis of 1H-indazole.[11]

-

From Anthranilic Acid: Diazotization of anthranilic acid followed by reductive cyclization also yields 1H-indazole.[1][11]

Modern Synthetic Methods

-

Palladium-Catalyzed Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted indazoles.[1] For example, the reaction of 2-bromobenzaldehydes with benzophenone hydrazone followed by cyclization is an efficient route to 1H-indazoles.[1]

-

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as valuable methods for indazole synthesis. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides access to 2H-indazoles.[1][20]

-

Metal-Free Syntheses: In recent years, there has been a growing interest in developing metal-free synthetic methods for indazoles.[1] These approaches often utilize oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate C-N bond formation.[1]

V. Experimental Protocols: A Practical Guide

General Protocol for N-Alkylation of Indazole

This protocol describes a general procedure for the N-alkylation of indazole to yield a mixture of N-1 and N-2 isomers.

-

Reaction Setup: To a solution of 1H-indazole in a suitable solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃).

-

Addition of Alkylating Agent: To the resulting mixture, add the desired alkylating agent (e.g., an alkyl halide) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of an indazole derivative.[21]

-

Crystallization: Grow high-quality single crystals of the indazole derivative using methods such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[21]

-

Data Collection: Mount a suitable single crystal on a goniometer head and collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source.[21]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[21][22]

VI. Biological Activities: The Impact of Indazole Derivatives in Drug Discovery

Indazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.[1][2]

Anticancer Activity

A significant number of indazole derivatives have been investigated for their anticancer properties.[5][23][24] They often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][5] For example, Pazopanib is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Anti-inflammatory Activity